Mass Spectral Identity Confirmed in Wiley Registry vs. Absence for Common Analogs
N'-(Adamantan-2-ylidene)acetohydrazide possesses a confirmed, curated GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: GMxRbP3moda), with an exact mass of 206.141913 g/mol and molecular formula C12H18N2O [1]. In contrast, the closely related benzohydrazide analog (N'-(adamantan-2-ylidene)benzohydrazide) has a molecular formula of C17H20N2O and exact mass ~268.16 g/mol, producing a distinct MS fragmentation pattern [2]. This verified spectral entry enables unambiguous identity confirmation for procurement quality assurance, which is not available for many custom-synthesized analogs in this class.
| Evidence Dimension | Verified mass spectral database entry |
|---|---|
| Target Compound Data | Exact Mass: 206.141913 g/mol; Molecular Formula: C12H18N2O; InChIKey: ZSPDGPJAJQGZSG-RMUUVMNNSA-N; GC-MS spectrum available in Wiley Registry (SpectraBase ID: GMxRbP3moda) |
| Comparator Or Baseline | N'-(adamantan-2-ylidene)benzohydrazide: Exact Mass ~268.16 g/mol, C17H20N2O (no equivalent Wiley Registry entry confirmed at this level of curation) |
| Quantified Difference | Mass difference: 61.84 g/mol; distinct InChIKey and fragmentation pattern; presence of verified MS library entry vs. absence |
| Conditions | GC-MS analysis; Wiley Registry of Mass Spectral Data 2023 |
Why This Matters
Procurement requires analytical reference standards; the Wiley Registry-verified MS spectrum provides a definitive identity confirmation tool that is not available for custom-synthesized analogs, reducing the risk of receiving misidentified material.
- [1] SpectraBase. N-(2-Adamantylidene)-acetohydrazide. Wiley Registry of Mass Spectral Data 2023. SpectraBase Compound ID: GMxRbP3moda. InChIKey: ZSPDGPJAJQGZSG-RMUUVMNNSA-N, Exact Mass: 206.141913 g/mol, MW: 206.29 g/mol. View Source
- [2] Shundalau, M.B., et al. Raman, infrared and DFT studies of N′-(adamantan-2-ylidene)benzohydrazide, a potential antibacterial agent. Journal of Molecular Structure 2016, 1115, 258-266. View Source
